molecular formula C8H10ClN5S B10902991 5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine

5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10902991
M. Wt: 243.72 g/mol
InChI Key: WWSJWVIOVJPBPV-UHFFFAOYSA-N
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Description

5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with isopropylamine to form the intermediate, which is then reacted with thiocarbonyl compounds under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The purification process often involves recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10ClN5S

Molecular Weight

243.72 g/mol

IUPAC Name

5-[2-(4-chloropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10ClN5S/c1-8(2,6-12-13-7(10)15-6)14-4-5(9)3-11-14/h3-4H,1-2H3,(H2,10,13)

InChI Key

WWSJWVIOVJPBPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(S1)N)N2C=C(C=N2)Cl

Origin of Product

United States

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